(3-Chloro-2-methoxyphenyl)(methyl)sulfane
Description
(3-Chloro-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a methoxy group (-OCH₃) at the 2-position, and a methylsulfanyl (-S-CH₃) group. Sulfane sulfur compounds (containing S⁰ or labile sulfur atoms) are known for their redox activity, involvement in hydrogen sulfide (H₂S) storage, and regulatory functions in biological systems .
Properties
Molecular Formula |
C8H9ClOS |
|---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3 |
InChI Key |
GFMVPKSVINMCRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-2-methoxyphenol with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methylthiol group replaces the hydroxyl group on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison of Aryl Sulfides and Sulfanes
Reactivity and Sulfane Sulfur Interactions
- Sulfur Transfer Capacity : Unlike sulfane sulfur compounds (e.g., persulfides, polysulfides), this compound is a sulfide (-S-CH₃) and lacks the labile sulfane sulfur (-S-S-) required for direct participation in S-sulfhydration (persulfidation) reactions . However, under oxidative conditions, sulfides can form sulfoxides or sulfones, which may interact with thiol groups in proteins .
- Comparison with Polysulfides : Polysulfides (R-Sn-R, n≥3) and persulfides (R-S-S-H) exhibit higher redox activity due to their labile sulfur atoms, enabling H₂S release and antioxidant effects . For example, foliogarlic trisulfanes (n=3) from garlic demonstrate mitochondrial bioenergetic support and anticancer activity .
Physicochemical Properties
- Lipophilicity : The chloro and methoxy substituents in this compound likely increase its lipophilicity compared to polar sulfanes like thiosulfate (SSO₃²⁻), enhancing membrane permeability .
- Stability : Sulfides are generally more stable than sulfanes, which readily donate sulfur atoms. For instance, phosphine reagents (e.g., P2) rapidly trap sulfane sulfur in elemental sulfur (S₈) or cysteine polysulfides within 15 minutes .
Biological Activity
(3-Chloro-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The molecular structure of this compound features a chlorinated aromatic ring with a methoxy group and a methyl sulfide moiety. This unique combination of functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfane group allows for:
- Hydrogen Bonding: Facilitates interactions with active sites of enzymes.
- Hydrophobic Interactions: Enhances binding affinity to lipid membranes.
- Covalent Bonding: Potentially modifies target proteins, influencing their function.
These interactions can lead to modulation of biochemical pathways associated with oxidative stress, inflammation, and cellular proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. This pathway activation leads to the upregulation of antioxidant enzymes, thereby promoting cell survival under stress conditions.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through caspase activation, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| (3-Chloro-4-fluorophenyl)(methyl)sulfane | Moderate | Low |
| (4-Chloro-2-methoxyphenyl)(methyl)sulfane | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
